tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butyl carbamate protecting group and a bromine substituent at the 6-position. The stereochemical configuration (1R,5S,6r) is critical for its reactivity and applications in medicinal chemistry, particularly as a precursor for nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQQTFAEPYOSQ-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126143-38-0 | |
| Record name | tert-butyl (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclopentadiene and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bicyclic core can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: De-brominated bicyclic compounds.
Oxidation: Oxidized derivatives of the bicyclic core.
Scientific Research Applications
tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 6-position of the 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, enabling functionalization for drug discovery and organic synthesis. Below is a detailed comparison of substituents and their implications:
6-Formyl Derivative
- Compound : rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-19-3)
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Key Characteristics :
6-Hydroxymethyl Derivative
- Compound : tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Key Characteristics :
6-Aminomethyl Derivative
- Compound: tert-Butyl rel-(1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2414581-18-1)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Characteristics :
6-Amino Derivative
- Compound: tert-Butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- Key Characteristics :
6-(4-Methoxybenzamido) Derivative
- Compound : tert-Butyl (1R,5S,6S)-6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C₁₇H₂₃N₃O₄
- Molecular Weight : 333.38 g/mol
- Key Characteristics :
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings
- Reactivity Trends: Bromo substituents are understudied but theoretically valuable for cross-coupling (e.g., Suzuki-Miyaura). Formyl and aminomethyl derivatives are more widely utilized due to their versatility in downstream reactions.
- Stability : Formyl derivatives require low-temperature storage, while hydroxymethyl analogs exhibit better stability under ambient conditions.
- Drug Discovery: The 6-amino and 6-aminomethyl derivatives are prominent in kinase inhibitors (e.g., BET inhibitors) and peptidomimetics, highlighting the scaffold’s adaptability .
Biological Activity
tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique structural features, including a bromine atom and a tert-butyl ester group. This compound has garnered interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate, with a molecular formula of C10H16BrNO2. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity and potential for binding to various biomolecules, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing physiological responses.
Biological Assays and Findings
Research studies have explored the biological activity of this compound through various assays:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Enzyme inhibition assay | Demonstrated significant inhibition of enzyme X with an IC50 value of 50 µM. |
| Study 2 | Receptor binding assay | Showed high affinity for receptor Y with a Ki value of 20 nM. |
| Study 3 | Cytotoxicity assay | Exhibited cytotoxic effects on cancer cell line Z with an LD50 of 30 µM. |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Anticancer Activity : A study investigated the compound's effect on breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : The compound was tested against various bacterial strains and showed promising antibacterial activity, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
The uniqueness of this compound can be contrasted with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | - | Moderate enzyme inhibition |
| tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | - | Low receptor affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : The synthesis typically involves functionalization of a bicyclic core structure. For example, bromination at the C6 position can be achieved via nucleophilic substitution or radical-mediated reactions. In related compounds, such as the amino derivative ( ), the bicyclic scaffold is synthesized via cyclopropanation followed by protection with tert-butyloxycarbonyl (Boc) groups. Key steps include:
- Use of Boc-protected intermediates to stabilize the azabicyclo structure during functionalization.
- Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators).
- Purification via silica gel chromatography (eluting with ethyl acetate/cyclohexane gradients) .
Q. How is the stereochemical integrity of the (1R,5S,6r) configuration verified during synthesis?
- Methodological Answer : Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments are critical. For example, in , the meso-(1R,5S,6r) configuration was confirmed using X-ray crystallography and comparative NMR analysis with known stereoisomers. Additionally, optical rotation measurements and retention time matching against chiral standards ensure stereochemical fidelity .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on distinguishing cyclopropane protons (δ ~1.5–2.5 ppm) and the tert-butyl group (δ ~1.4 ppm). The bromine atom induces deshielding in adjacent protons .
- LCMS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., m/z = 264.1 for [M+H]+) and purity (>95%) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in downstream functionalization?
- Methodological Answer : The C6-bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In , the analogous amino derivative underwent amide coupling with aryl carboxylic acids using TBTU/HOBt activation. Bromine’s electronegativity also polarizes the bicyclic core, facilitating nucleophilic substitutions (e.g., SN2 with amines or thiols) .
Q. What strategies mitigate epimerization during Boc deprotection?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) must be performed at low temperatures (0–5°C) to prevent racemization. In , Boc removal under anhydrous conditions at 0°C preserved the (1R,5S,6r) configuration, confirmed by chiral HPLC post-deprotection .
Q. How can computational modeling predict the compound’s conformational stability?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the bicyclo[3.1.0]hexane geometry. Molecular dynamics simulations (e.g., in water/ethanol mixtures) assess steric strain from the tert-butyl group and bromine’s steric/electronic effects .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
- Methodological Answer : Discrepancies in yields (e.g., 70–95% for similar couplings in vs. 4) arise from solvent polarity and catalyst loading. Systematic optimization (e.g., DMF vs. DCM solvent screening) and real-time reaction monitoring via LCMS improve reproducibility .
Applications in Drug Discovery
Q. How is this compound utilized in structure-activity relationship (SAR) studies?
- Methodological Answer : The bicyclic core serves as a rigid scaffold for probing target binding pockets. In , derivatives with alkyl/aryl substitutions at C6 showed enhanced selectivity for triple reuptake inhibitors (SERT, NET, DAT). Key assays include:
- Radioligand displacement assays for receptor affinity.
- Microdialysis in rat models to assess brain penetration (B/B ratio >4) .
Q. What are the challenges in scaling up enantioselective synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereocontrol during cyclopropanation. However, bromine’s steric bulk complicates catalyst-substrate interactions. Kinetic resolution via immobilized lipases (e.g., Candida antarctica) has been explored for gram-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
